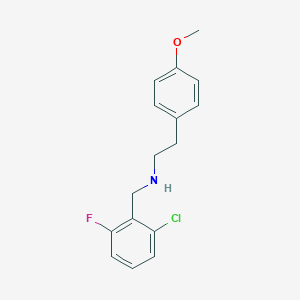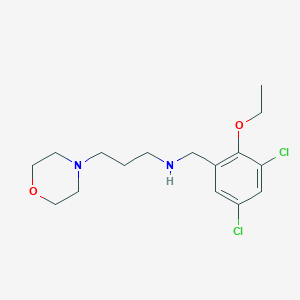![molecular formula C21H21NO B502259 2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL](/img/structure/B502259.png)
2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL is an organic compound that belongs to the class of secondary amines and alcohols This compound is characterized by the presence of a biphenyl group attached to an amino group, which is further connected to a phenylethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL typically involves the reaction of biphenyl-4-carbaldehyde with phenylethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride. The reaction is usually performed in an inert atmosphere to prevent oxidation of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This method allows for the efficient reduction of the intermediate imine to the desired amine-alcohol compound. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of biphenyl-4-carboxaldehyde or biphenyl-4-carboxylic acid.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzene derivatives
- **N-[3-[(1-Aminoethyl)(Hydroxy)Phosphoryl]-2-(1,1’-Biphenyl-4-Ylmethyl)amino]benzoic acid derivatives
Uniqueness
2-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)-1-PHENYLETHANOL is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl group provides a rigid and planar structure, enhancing its binding affinity to certain molecular targets. Additionally, the presence of both amino and hydroxyl functional groups allows for versatile chemical modifications and interactions .
Propiedades
Fórmula molecular |
C21H21NO |
|---|---|
Peso molecular |
303.4g/mol |
Nombre IUPAC |
1-phenyl-2-[(4-phenylphenyl)methylamino]ethanol |
InChI |
InChI=1S/C21H21NO/c23-21(20-9-5-2-6-10-20)16-22-15-17-11-13-19(14-12-17)18-7-3-1-4-8-18/h1-14,21-23H,15-16H2 |
Clave InChI |
CESGBQSBLXNVKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(C3=CC=CC=C3)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Diethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B502178.png)
![2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B502179.png)
![N-[(3-methoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B502181.png)
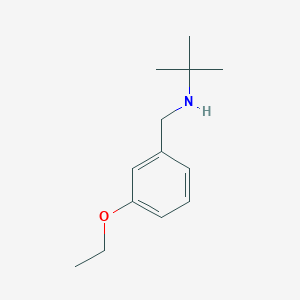
![N-[(3-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B502183.png)
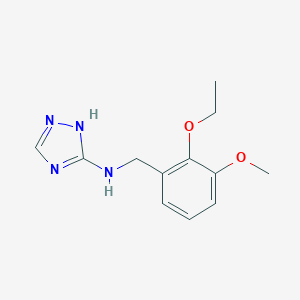
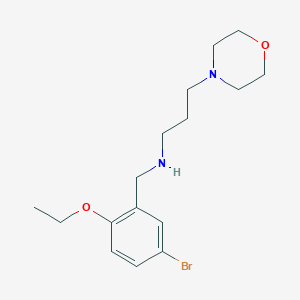
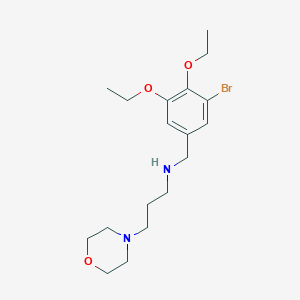
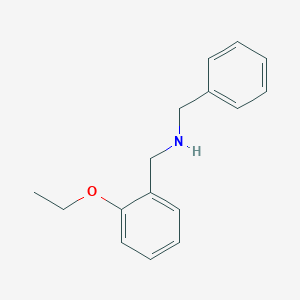
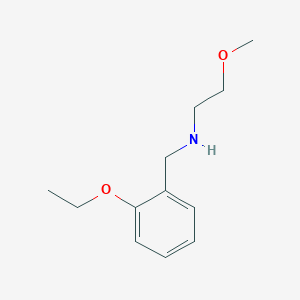
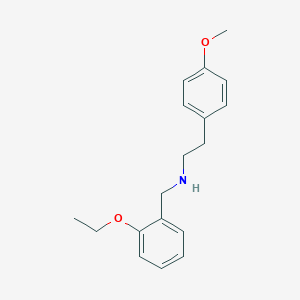
![1-[3-(benzyloxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B502193.png)
